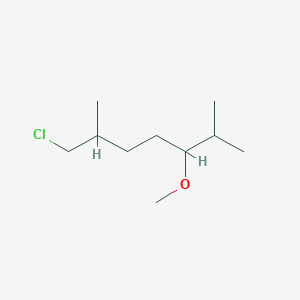

1-Chloro-5-methoxy-2,6-dimethylheptane

Description

1-Chloro-5-methoxy-2,6-dimethylheptane is a branched aliphatic compound featuring a heptane backbone substituted with a chlorine atom at position 1, a methoxy group (-OCH₃) at position 5, and methyl groups (-CH₃) at positions 2 and 6. This structure combines halogen, ether, and alkyl substituents, which influence its physical properties and reactivity.

Properties

CAS No. |

62597-04-0 |

|---|---|

Molecular Formula |

C10H21ClO |

Molecular Weight |

192.72 g/mol |

IUPAC Name |

1-chloro-5-methoxy-2,6-dimethylheptane |

InChI |

InChI=1S/C10H21ClO/c1-8(2)10(12-4)6-5-9(3)7-11/h8-10H,5-7H2,1-4H3 |

InChI Key |

XNBYZTVQVHSWMB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CCC(C)CCl)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 1-chloro-5-methoxy-2,6-dimethylheptane, enabling comparative analysis of their properties and reactivity:

Table 1: Structural and Functional Comparison

| Compound Name | Substituents | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| This compound | Cl (C1), OCH₃ (C5), CH₃ (C2, C6) | C₁₀H₂₁ClO | Chloride, Ether |

| 3-Bromo-3,6-dimethylheptane | Br (C3), CH₃ (C3, C6) | C₉H₁₉Br | Bromide |

| 4-Bromo-2,6-dimethylheptane | Br (C4), CH₃ (C2, C6) | C₉H₁₉Br | Bromide |

| (5S)-5-Chloro-2,3-dimethylheptane | Cl (C5), CH₃ (C2, C3) | C₉H₁₉Cl | Chloride |

Structural Differences

- Halogen Position and Type : The target compound’s primary chlorine at C1 contrasts with bromine at tertiary (C3) or secondary (C4) positions in analogs. Brominated analogs (e.g., 3-bromo-3,6-dimethylheptane) exhibit higher molecular weight and polarizability compared to chlorinated derivatives .

- This may enhance solubility in polar solvents like ethanol or acetone .

Physical Properties

- Boiling Points :

- Solubility: The methoxy group in the target compound increases hydrophilicity compared to nonpolar brominated analogs, favoring miscibility with alcohols or chlorinated solvents .

Chemical Reactivity

- SN2 Reactions :

- The primary chlorine at C1 in the target compound facilitates SN2 mechanisms due to minimal steric hindrance, unlike secondary/tertiary bromine in analogs (e.g., 4-bromo-2,6-dimethylheptane), where bulky methyl groups hinder nucleophilic backside attack .

- Example: In , -bromo-2,6-dimethylheptane reacts with hydroxide ion to yield 2,6-dimethylheptan-4-ol via SN2, albeit slower than primary substrates .

- However, its distance from the chlorine (four carbons apart) limits significant electronic interaction .

Stability and Environmental Impact

- Brominated analogs (e.g., 3-bromo-3,6-dimethylheptane) are less prone to hydrolysis than chlorinated compounds due to stronger C-Br bonds.

- The methoxy group in the target compound may enhance biodegradability compared to fully halogenated analogs, as ethers are susceptible to oxidative cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.